4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline
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Overview
Description
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline is an organic compound with the molecular formula C19H23NO3. It is characterized by the presence of a propyl group attached to the nitrogen atom and a trimethoxybenzylidene group attached to the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline typically involves the condensation reaction between 4-propylaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’3-(3,4,5-trimethoxybenzylidene)pyridine-3-carbohydrazide
- n-Propyl 3,4,5-trihydroxybenzoate
- Other benzylidene aniline derivatives
Uniqueness
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline is unique due to the presence of both the propyl and trimethoxybenzylidene groups, which confer specific chemical and biological properties.
Properties
CAS No. |
151221-95-3 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-propylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H23NO3/c1-5-6-14-7-9-16(10-8-14)20-13-15-11-17(21-2)19(23-4)18(12-15)22-3/h7-13H,5-6H2,1-4H3 |
InChI Key |
QSIMKGFSGDCQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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